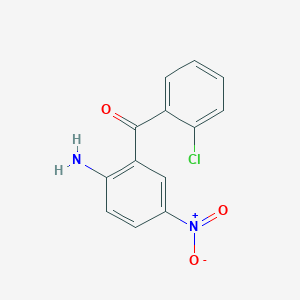

2-Amino-5-nitro-2'-chlorobenzophenone

Beschreibung

2-Amino-2'-chloro-5-nitrobenzophenone (CAS 2011-66-7) is a yellow crystalline powder with the molecular formula C₁₃H₉ClN₂O₃ and a molecular weight of 276.68 g/mol . It is synthesized via a Friedel-Crafts acylation reaction between p-nitroaniline and o-chlorobenzoyl chloride, yielding a compound critical in pharmaceutical manufacturing. Notably, it serves as a precursor to clonazepam, a benzodiazepine used to treat seizures and anxiety disorders . Its melting point ranges from 115–120°C, and it features distinct functional groups: an amino group at position 2, a chloro group at position 2', and a nitro group at position 3. These substituents contribute to its chemical reactivity and role in drug synthesis .

Eigenschaften

IUPAC Name |

(2-amino-5-nitrophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDGBWVSVMLKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173927 | |

| Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2011-66-7 | |

| Record name | 2-Amino-5-nitro-2′-chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2011-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002011667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2'-chloro-5-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2'-CHLORO-5-NITROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL4AJ2Z1GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The process begins with the acylation of para-nitroaniline (4-nitroaniline), where the amino group acts as a nucleophile attacking the carbonyl carbon of ortho-chlorobenzoyl chloride. Zinc chloride facilitates the reaction by polarizing the carbonyl group, enhancing electrophilicity. The reaction proceeds under anhydrous conditions at elevated temperatures (130–205°C) to prevent intermediate solidification and ensure complete conversion.

Key Steps:

-

Mixing Reactants : Ortho-chlorobenzoyl chloride and zinc chloride are combined in a reactor.

-

Gradual Addition of Para-Nitroaniline : Added in small portions to control exothermicity.

-

High-Temperature Reaction : Maintained at 200–205°C for 1 hour to complete the acylation.

-

Workup : Dilution with acetic acid, sequential washes with hydrochloric acid and sodium hydroxide, and filtration to isolate the product.

Table 1: Reaction Parameters for Direct Acylation

| Parameter | Details |

|---|---|

| Reactants | Para-nitroaniline, ortho-chlorobenzoyl chloride |

| Catalyst | Zinc chloride (2.087 kg per 1.657 kg para-nitroaniline) |

| Temperature Range | 130–205°C |

| Reaction Time | 1 hour at 200–205°C |

| Solvent | Toluene (for large-scale reactions) |

| Yield | Not explicitly stated; isolated via pH-controlled precipitation |

Advantages Over Traditional Nitration Routes

Prior methods relied on nitrating 2-amino-2'-chlorobenzophenone, which introduced isomeric contaminants due to the nitro group's meta-directing nature. The patented acylation method circumvents this issue by pre-installing the nitro group on the aniline precursor, ensuring regioselectivity. This specificity is critical for pharmaceutical applications, where impurity profiles must meet stringent regulatory standards.

Table 2: Comparison of Acylation vs. Nitration Methods

| Aspect | Acylation Method | Nitration Method |

|---|---|---|

| Regioselectivity | High (avoids isomers) | Low (produces isomeric byproducts) |

| Reaction Conditions | Anhydrous, high-temperature | Acidic, moderate-temperature |

| Catalyst | Zinc chloride | Sulfuric/nitric acid mixture |

| Scalability | Suitable for continuous flow reactors | Limited by side reactions |

Industrial-Scale Optimization

The patented method is adaptable to large-scale production through continuous flow reactors , which enhance heat transfer and reduce safety risks associated with exothermic reactions. Key optimizations include:

-

Temperature Control : Precise thermal management prevents decomposition of intermediates.

-

Solvent Recovery : Toluene is recycled post-reaction to minimize waste.

-

pH-Controlled Isolation : Adjusting the pH to 11 with sodium hydroxide ensures efficient precipitation of the product while removing acidic impurities.

Quality Control and Analytical Validation

Post-synthesis, the compound is validated using chromatographic techniques:

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Amino-2'-Chlor-5-Nitrobenzophenon unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Chlorgruppe kann durch andere Nucleophile, wie z. B. Hydroxidionen, substituiert werden, um entsprechende Derivate zu bilden.

Oxidation: Die Aminogruppe kann unter bestimmten Bedingungen zu einer Nitroso- oder Nitrogruppe oxidiert werden.

Häufige Reagenzien und Bedingungen:

Reduktion: Wasserstoffgas, Palladiumkatalysator.

Substitution: Natriumhydroxid, Kaliumhydroxid.

Oxidation: Kaliumpermanganat, Salpetersäure.

Hauptprodukte, die gebildet werden:

Reduktion: 2-Amino-2'-Chlor-5-Aminobenzophenon.

Substitution: 2-Hydroxy-2'-Chlor-5-Nitrobenzophenon.

Oxidation: 2-Nitroso-2'-Chlor-5-Nitrobenzophenon.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

2-Amino-2'-chloro-5-nitrobenzophenone is primarily used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs. Specifically, it is involved in the synthesis of benzodiazepines, which are known for their anxiolytic and anticonvulsant properties .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel benzodiazepine derivatives using this compound, demonstrating its effectiveness in enhancing therapeutic profiles while minimizing side effects .

Dyes and Pigments

The compound is utilized in producing specialized dyes and pigments. Its unique chemical structure allows it to provide vibrant colors for textiles and plastics, making it essential for industries such as fashion and manufacturing.

Data Table: Applications in Dyes

| Application Area | Specific Uses | Impact |

|---|---|---|

| Textiles | Dyeing fabrics | Enhanced colorfastness |

| Plastics | Pigmentation | Improved aesthetic appeal |

Analytical Chemistry

In analytical applications, 2-Amino-2'-chloro-5-nitrobenzophenone serves as a reagent for detecting and quantifying other substances. This capability is vital for quality control in laboratories.

Analytical Methods:

- Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying complex mixtures.

- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity for biological samples.

- Thin Layer Chromatography (TLC): Useful for rapid screening.

Biological Research

The compound is employed in biological studies, particularly in cancer research. Its potential effects on cell growth and differentiation make it a valuable tool for investigating cellular processes.

Research Findings:

Research has shown that derivatives of this compound can inhibit specific enzymes involved in cancer progression, thus providing a pathway for developing new therapeutic agents .

Material Science

In material science, 2-Amino-2'-chloro-5-nitrobenzophenone is explored for its properties in developing new materials, particularly coatings and polymers. Its chemical stability and reactivity allow for enhanced durability against environmental factors.

Material Properties Table

| Property | Description |

|---|---|

| Durability | Resistant to UV light |

| Chemical Stability | Maintains integrity under various conditions |

Wirkmechanismus

The mechanism of action of 2-Amino-2’-chloro-5-nitrobenzophenone is primarily related to its role as an intermediate in the synthesis of benzodiazepines. In this context, it acts by facilitating the formation of the benzodiazepine core structure, which is known to interact with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic and anticonvulsant effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

Below is a comparative analysis of 2-amino-2'-chloro-5-nitrobenzophenone and key analogues:

Pharmacological Relevance

- The nitro group in 2-amino-2'-chloro-5-nitrobenzophenone is critical for the GABAergic activity of clonazepam.

- Derivatives like the methylamino variant (CAS 89090-66-4) may offer improved pharmacokinetics but require further clinical validation .

Biologische Aktivität

2-Amino-2'-chloro-5-nitrobenzophenone (CAS Number: 2011-66-7) is an organic compound with the molecular formula C₁₃H₉ClN₂O₃ and a molecular weight of 276.68 g/mol. This compound is recognized for its diverse applications in chemical synthesis, particularly as an intermediate in the production of benzodiazepines, which are widely used in medicinal chemistry for their anxiolytic and anticonvulsant properties.

The primary biological activity of 2-Amino-2'-chloro-5-nitrobenzophenone is linked to its role as a precursor in the synthesis of benzodiazepines. These compounds interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA, which can lead to anxiolytic and anticonvulsant effects. This mechanism underpins the therapeutic potential of benzodiazepines derived from this compound, making it a subject of interest in pharmacological research.

Toxicological Profile

The safety and toxicity profile of 2-Amino-2'-chloro-5-nitrobenzophenone has been assessed through various studies:

- Acute Toxicity : The oral LD50 value in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity .

- Irritation Potential : No significant irritation effects have been observed on skin or eyes, suggesting it is relatively safe for handling under controlled conditions .

- Chronic Effects : Long-term exposure does not appear to produce chronic adverse health effects based on current animal model studies .

Endocrine Disruption

Research indicates that 2-Amino-2'-chloro-5-nitrobenzophenone does not exhibit endocrine-disrupting properties, which is significant for its safety profile in both laboratory and potential therapeutic applications .

Synthesis and Derivatives

This compound serves as a key intermediate in the synthesis of various benzodiazepine derivatives. The presence of both amino and nitro groups allows for multiple reaction pathways, including:

- Reduction : The nitro group can be reduced to an amino group, yielding derivatives such as 2-Amino-2’-chloro-5-aminobenzophenone.

- Substitution : The chloro group can be substituted with nucleophiles, leading to compounds like 2-Hydroxy-2’-chloro-5-nitrobenzophenone.

- Oxidation : The amino group can be oxidized to form nitroso derivatives.

Case Studies

- Benzodiazepine Synthesis : A study highlighted the efficient conversion of 2-Amino-2'-chloro-5-nitrobenzophenone into various benzodiazepines using modified synthetic routes. This work demonstrated the compound's versatility and importance in drug development .

- Enzyme Inhibition Studies : Research has utilized this compound to investigate its potential as an enzyme inhibitor, providing insights into its interactions at a molecular level within biological systems.

Comparative Analysis

The biological activity and chemical properties of 2-Amino-2'-chloro-5-nitrobenzophenone can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-5-nitrobenzophenone | Lacks chloro group; primarily used in dye synthesis | Limited pharmacological relevance |

| 2-Chloro-5-nitrobenzophenone | Similar structure; used in dye industry | Moderate biological activity |

| 2-Amino-2’-chlorobenzophenone | Directly related to benzodiazepine synthesis | Anxiolytic properties |

Q & A

Q. 1.1. What synthetic routes are available for preparing 2-amino-2'-chloro-5-nitrobenzophenone in laboratory settings?

The compound is primarily synthesized via Friedel-Crafts acylation using p-nitroaniline and o-chlorobenzoyl chloride. Key steps include:

- Reagent ratios : A 1:1 molar ratio of p-nitroaniline to o-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Reaction conditions : Conducted under anhydrous conditions in a non-polar solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions like nitration or over-acylation.

- Purification : Recrystallization from ethanol yields yellow crystalline powder (melting point: 115–120°C) .

Q. 1.2. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- Spectroscopy :

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 277 (C₁₃H₁₀ClN₂O₃⁺) .

- X-ray crystallography : SHELX software (e.g., SHELXL) can resolve crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. 2.1. How can reaction conditions be optimized to minimize by-products like 2-amino-5-nitrobenzophenone or 2-amino-2',5-dichlorobenzophenone?

- Temperature control : Maintaining sub-10°C temperatures reduces undesired electrophilic substitution at the para-position of the benzoyl group .

- Catalyst selection : Using FeCl₃ instead of AlCl₃ may reduce over-acylation, as shown in analogous Friedel-Crafts reactions .

- Chromatographic monitoring : TLC (silica gel, hexane:ethyl acetate 7:3) identifies intermediates; HPLC (C18 column, acetonitrile/water gradient) quantifies impurities .

Q. 2.2. What methodologies are used to analyze 2-amino-2'-chloro-5-nitrobenzophenone as a clonazepam impurity in pharmaceutical formulations?

Q. 2.3. How does the compound degrade under alkaline conditions, and what are the implications for drug stability studies?

At pH >10, the 4,5-azomethine bond in clonazepam undergoes hydrolysis, yielding 2-amino-2'-chloro-5-nitrobenzophenone and carbostyril. Stability studies should:

Q. 2.4. What strategies are employed to synthesize derivatives of 2-amino-2'-chloro-5-nitrobenzophenone for structure-activity relationship (SAR) studies?

- Functional group modifications :

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for further coupling .

- Sulfonation : Reaction with chlorosulfonic acid yields sulfonyl chloride intermediates for antimicrobial agents .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on reactivity .

Data Contradictions and Resolution

Q. 3.1. Discrepancies in reported melting points (115–120°C vs. 147–149°C): How should researchers validate purity?

- Source analysis : Lower melting points (115–120°C) are reported in industrial chemical dictionaries , while higher values (147–149°C) derive from substituted analogs (e.g., 2-amino-5-chlorobenzophenone) .

- Resolution : Perform DSC (differential scanning calorimetry) to confirm purity. Impurities like unreacted p-nitroaniline depress melting points .

Q. 3.2. Conflicting spectral data for nitro group vibrations in FT-IR: What factors contribute to variability?

- Crystal polymorphism : Different packing arrangements shift NO₂ asymmetric stretches (±10 cm⁻¹).

- Solution vs. solid-state : Use ATR-FTIR (solid) for consistency; KBr pellets may introduce moisture artifacts .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.